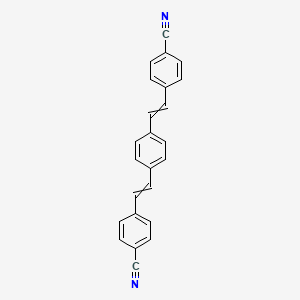
potassium;trimethyl(oxido)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;trimethyl(oxido)silane, also known as potassium trimethylsilanolate, is a chemical compound with the molecular formula C3H9KOSi. It is characterized by the presence of a potassium ion, a trimethylsilyl group, and an oxido group. This compound is commonly used as a reagent in various chemical reactions due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium;trimethyl(oxido)silane can be synthesized through the reaction of hexamethyldisiloxane with potassium hydroxide. The reaction is typically carried out under reflux conditions at temperatures ranging from 100 to 103 degrees Celsius. The process involves the separation of water and the formation of this compound as a white crystalline solid .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization and drying processes to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;trimethyl(oxido)silane undergoes various types of chemical reactions, including:
Hydrolysis: It can hydrolyze nitriles to primary amides.
Conversion: It converts esters to carboxylic acids and dialkyl phosphonates to their monoalkyl phosphonates.
Synthesis: It is used in the synthesis of E-alkenes and nitrocefin.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl iodides and aliphatic alkynylsilanols. The reactions are typically carried out under mild conditions, often in the presence of organic solvents such as tetrahydrofuran, diethyl ether, toluene, and dichloromethane .
Major Products
The major products formed from reactions involving this compound include primary amides, carboxylic acids, monoalkyl phosphonates, E-alkenes, and nitrocefin .
Wissenschaftliche Forschungsanwendungen
Potassium;trimethyl(oxido)silane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of potassium;trimethyl(oxido)silane involves its ability to act as a nucleophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the compound, allowing it to effectively participate in hydrolysis, conversion, and coupling reactions. The potassium ion stabilizes the negative charge on the oxido group, facilitating the formation of reaction intermediates and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium trimethylsilanolate
- Lithium trimethylsilanolate
- Trimethylsilanol
Uniqueness
Potassium;trimethyl(oxido)silane is unique due to its specific reactivity and stability compared to similar compounds. The presence of the potassium ion provides distinct properties that make it suitable for specific reactions and applications. For example, it is more effective in certain hydrolysis and conversion reactions compared to its sodium and lithium counterparts .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry Its unique properties and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industrial processes
Eigenschaften
IUPAC Name |
potassium;trimethyl(oxido)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9OSi.K/c1-5(2,3)4;/h1-3H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKJNHPKYFYCLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9KOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane](/img/structure/B7822681.png)



